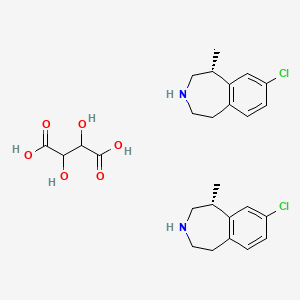

Lorcaserin-L-tartrate (2

Description

Historical Context of Lorcaserin (B1675133) as a Selective Serotonin (B10506) Receptor Agonist

The development of lorcaserin is rooted in decades of research into the role of serotonin in regulating appetite and energy balance. nih.gov Earlier serotonergic agents, such as fenfluramine, were effective in promoting weight loss but were non-selective, activating multiple serotonin receptor subtypes. researchgate.net This lack of selectivity, particularly the activation of the 5-HT2B receptor, was later linked to significant cardiovascular issues, including cardiac valvulopathy. researchgate.net

This historical context created a clear rationale for developing a new class of agents that could selectively target the specific receptor responsible for appetite suppression while avoiding the off-target effects associated with other receptors. Scientific investigation had identified the 5-HT2C receptor, which is densely expressed in the central nervous system (CNS), particularly in hypothalamic regions that control appetite, as the key mediator of serotonin's anorectic effects. nih.gov Lorcaserin emerged from these efforts as a novel compound designed for high selectivity and affinity for the 5-HT2C receptor. researchgate.net

Its mechanism of action involves stimulating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. google.com This activation is believed to lead to the release of alpha-melanocortin-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety and reduce food intake. The development of lorcaserin represented a significant milestone in creating a targeted pharmacological tool to modulate this specific pathway.

Table 1: Receptor Binding and Functional Selectivity Profile of Lorcaserin

This table details the binding affinity (Ki) of lorcaserin for human serotonin receptor subtypes and its functional selectivity as an agonist. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Selectivity (Fold-selectivity vs. 5-HT2C) |

| 5-HT2C | 15 | - |

| 5-HT2A | 112 - 269 | 18x |

| 5-HT2B | 174 - 1580 | 104x |

| Data compiled from multiple sources. Actual values may vary slightly between different experimental assays. nih.govnih.gov |

Rationale for Continued Investigation of the Chemical Compound Lorcaserin-L-tartrate in Preclinical and Basic Science

Despite its withdrawal from the clinical market, lorcaserin remains a valuable compound for preclinical and basic science research. Its high selectivity makes it an excellent probe for investigating the complex roles of the 5-HT2C receptor system in a variety of physiological and pathological processes beyond appetite regulation. researchgate.netnih.gov

A significant area of ongoing research is in the field of addiction and substance use disorders. researchgate.netnih.gov Preclinical studies in animal models have demonstrated that lorcaserin can alter behaviors related to drug use. researchgate.netuthscsa.edu For example, research in rodents and non-human primates has shown that lorcaserin can decrease the self-administration of nicotine (B1678760) and cocaine. uthscsa.eduresearchgate.net These findings support the hypothesis that 5-HT2C receptor activation can modulate the brain's reward pathways, specifically by opposing the activation of mesolimbic dopamine (B1211576) signaling that reinforces drug use. uthscsa.edu This makes lorcaserin a useful tool for exploring potential therapeutic strategies for addiction.

Furthermore, lorcaserin is being investigated in preclinical models of other neurological conditions. Studies suggest that activation of 5-HT2C receptors may have anticonvulsant properties. Research in mouse models of epilepsy and fragile X syndrome has explored lorcaserin's potential to reduce seizure activity. nih.gov It has also been studied in models of pain. researchgate.net

In basic science, lorcaserin is used to explore the fundamental roles of 5-HT2C receptors in behavior and metabolism. This includes studies on impulsivity, binge-eating behaviors, and the behavioral and brain responses to food cues. nih.gov Other investigations have used lorcaserin to examine the direct effects of 5-HT2C agonism on metabolic processes, such as glucose-stimulated insulin (B600854) secretion in pancreatic islet cells, providing insights into the receptor's function outside the CNS. The continued availability of lorcaserin for laboratory-based research allows for a deeper understanding of the 5-HT2C receptor's function, which may inform the development of future, more refined therapeutic agents.

Table 2: Selected Areas of Preclinical and Basic Science Investigation for Lorcaserin

This table summarizes key findings from non-clinical research utilizing lorcaserin as a scientific tool.

| Research Area | Model System | Key Research Findings |

| Addiction (Nicotine) | Rodent and non-human primate models | Dose-dependently decreases responding for intravenous nicotine self-administration and reduces cue-induced reinstatement of nicotine-seeking behavior. researchgate.net |

| Addiction (Cocaine) | Rodent and non-human primate models | Attenuates cocaine-induced increases in nucleus accumbens dopamine and decreases cocaine self-administration. uthscsa.edu |

| Epilepsy/Seizures | Mouse and zebrafish models | Reduces the frequency of electrographic seizure events in a model of Dravet syndrome and shows potential to reduce audiogenic seizures in a model of fragile X syndrome. nih.gov |

| Metabolic Function | Murine pancreatic islet cells (in vitro) | Inhibits glucose-stimulated insulin secretion and calcium influx, suggesting a direct role for 5-HT2C receptors in pancreatic β-cell biology. |

| Neurobehavior | Rodent models | Reduces locomotor activity and alleviates depression-like states observed during nicotine withdrawal. researchgate.net |

Properties

Molecular Formula |

C26H34Cl2N2O6 |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C11H14ClN.C4H6O6/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;5-1(3(7)8)2(6)4(9)10/h2*2-3,6,8,13H,4-5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*8-;/m00./s1 |

InChI Key |

XAGHAWVSOBEHQB-QXGOIDDHSA-N |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Lorcaserin L Tartrate

In Vitro and In Vivo Serotonin (B10506) Receptor Subtype Selectivity

The therapeutic action of Lorcaserin-L-tartrate is intrinsically linked to its selective agonism at the 5-HT2C receptor. Preclinical studies have meticulously characterized its binding affinity and functional activity at various serotonin receptor subtypes to establish its selectivity profile.

Binding Affinity and Functional Agonism at 5-HT2C Receptors

In vitro studies have consistently demonstrated that Lorcaserin-L-tartrate binds to human 5-HT2C receptors with high affinity. The dissociation constant (Ki) for human 5-HT2C receptors is approximately 15 nM. researchgate.netresearchgate.netsemanticscholar.orgnih.gov For rat 5-HT2C receptors, the binding affinity is slightly lower, with a Ki of 29 nM. researchgate.netsemanticscholar.orgnih.gov

Functionally, Lorcaserin-L-tartrate acts as a full agonist at the human 5-HT2C receptor. researchgate.netsemanticscholar.orgnih.gov This agonism is demonstrated in functional assays, such as inositol (B14025) phosphate (B84403) accumulation, which is a downstream signaling event following the activation of Gq-coupled receptors like the 5-HT2C receptor. researchgate.netsemanticscholar.orgnih.gov

| Receptor | Species | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| 5-HT2C | Human | 15 nM | Full Agonist |

| 5-HT2C | Rat | 29 nM | Agonist |

Selectivity Profile Against Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B) in Preclinical Models

A critical aspect of Lorcaserin-L-tartrate's pharmacological profile is its selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy. nih.govnih.gov

Preclinical data demonstrate that Lorcaserin-L-tartrate exhibits a significantly lower affinity for both 5-HT2A and 5-HT2B receptors compared to its affinity for the 5-HT2C receptor. In functional assays, Lorcaserin-L-tartrate displays approximately 18-fold to 19-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and about 100-fold to 104-fold selectivity over the 5-HT2B receptor. researchgate.netresearchgate.netsemanticscholar.orgnih.gov While it has some affinity for the 5-HT2A receptor (Ki = 112 nM), its functional potency is considerably lower. nih.gov

| Receptor Subtype | Binding Affinity (Ki) | Functional Selectivity (fold vs. 5-HT2C) |

|---|---|---|

| 5-HT2C | 15 nM | - |

| 5-HT2A | 112 nM | ~18-19x |

| 5-HT2B | - | ~100-104x |

Evaluation of Off-Target Receptor Interactions in Preclinical Systems

To further characterize its specificity, Lorcaserin-L-tartrate has been screened against a broad panel of other G protein-coupled receptors and ion channels. These studies have shown that it is highly selective for the 5-HT2C receptor, with little to no significant affinity for a wide range of other receptors, including other serotonin receptor subtypes (5-HT1A, 5-HT3, 5-HT4C, 5-HT5A, 5-HT6, and 5-HT7), as well as dopamine (B1211576) and norepinephrine (B1679862) transporters. researchgate.netsemanticscholar.orgnih.gov For instance, its affinity for the 5-HT1A receptor is reported to be 700 nM. nih.gov This high degree of selectivity minimizes the potential for off-target effects. researchgate.net

Downstream Signaling Pathways and Neurocircuitry Modulation

The therapeutic effects of Lorcaserin-L-tartrate on appetite and metabolism are mediated through its action on specific neuronal populations in the brain, primarily within the hypothalamus.

Activation of Pro-opiomelanocortin (POMC) Neurons in Hypothalamus

The hypothalamus, a key brain region for the regulation of energy balance, contains neurons that express the 5-HT2C receptor. nih.gov A crucial population of these neurons are the pro-opiomelanocortin (POMC) neurons located in the arcuate nucleus of the hypothalamus. nih.govnih.govjneurosci.orgsciprofiles.com Lorcaserin-L-tartrate selectively activates these POMC neurons. nih.govnih.govjneurosci.orgsciprofiles.com This activation is a primary mechanism through which Lorcaserin-L-tartrate exerts its anorectic effects. nih.govnih.govjneurosci.orgsciprofiles.com The activation of POMC neurons by Lorcaserin-L-tartrate leads to the subsequent release of anorexigenic peptides. researchgate.net

Role of Alpha-Melanocortin-Stimulating Hormone (alpha-MSH) and Melanocortin-4 Receptors (MC4R)

Upon activation by Lorcaserin-L-tartrate, POMC neurons upregulate the production of POMC mRNA. researchgate.net The POMC prohormone is then cleaved to produce several bioactive peptides, including alpha-melanocyte-stimulating hormone (α-MSH). researchgate.netnih.gov

α-MSH is released from POMC neurons and acts as an agonist at melanocortin-4 receptors (MC4R), which are expressed on second-order neurons in the paraventricular nucleus of the hypothalamus and other brain regions. researchgate.netnih.gov The binding of α-MSH to MC4R is a critical step in the signaling cascade that leads to a reduction in food intake and an increase in satiety. nih.govrhythmtx.com Therefore, the therapeutic effects of Lorcaserin-L-tartrate are dependent on a functional melanocortin system, specifically the signaling of α-MSH through the MC4R. nih.govcam.ac.uk

Influence on Central Monoamine Systems: Serotonin, Noradrenaline, and Dopamine in Specific Brain Regions

Lorcaserin-L-tartrate, a selective serotonin 2C receptor (5-HT2C) agonist, modulates the biochemistry of serotonin (5-HT) and noradrenaline (NA) systems in specific subsets of brain regions. frontiersin.orgnih.gov Its influence on the dopamine (DA) system is also significant, though often indirect, as activation of 5-HT2C receptors is known to exert inhibitory control over the mesocorticolimbic dopamine system. tandfonline.com

Research in rat models has demonstrated that lorcaserin (B1675133) administration leads to distinct changes in monoamine tissue content across various brain areas. A study investigating the effects of lorcaserin found that a 3 mg/kg dose enhanced 5-HT content in the insular cortex, the core of the nucleus accumbens, and the ventral hypothalamus. nih.govresearchgate.net The same dose was shown to increase NA content in the orbitofrontal cortex, the central amygdala, the ventral hypothalamus, and the shell of the nucleus accumbens. nih.gov Notably, a lower dose (0.3 mg/kg) also increased NA content in the central amygdala. frontiersin.orgnih.gov

While lorcaserin did not alter the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), it did reduce the indirect index of 5-HT turnover (the 5-HIAA/5-HT ratio) in the hippocampus, substantia nigra, and habenula in a dose-dependent manner. nih.gov This suggests a slowing of serotonin utilization in these specific regions.

The effects on dopamine are more nuanced. Quantitative analysis revealed that lorcaserin administration resulted in increased DA tissue content in the central amygdala, ventral hypothalamus, and nucleus accumbens core, while decreasing it in the ventromedial striatum. nih.gov However, it did not significantly change the population activity of dopamine neurons in the ventral temental area (VTA) or substantia nigra pars compacta (SNc). nih.gov Some studies suggest that 5-HT2C receptor agonists like lorcaserin can decrease the firing rate of VTA dopaminergic neurons. tandfonline.com

The tables below summarize the observed changes in monoamine content in specific brain regions of rats following lorcaserin administration.

Table 1: Effect of Lorcaserin on Serotonin (5-HT) Tissue Content in Rat Brain Regions

| Brain Region | Effect of Lorcaserin (3 mg/kg) | Citation |

|---|---|---|

| Insular Cortex | Increased | nih.gov |

| Nucleus Accumbens (Core) | Increased | nih.gov |

| Ventral Hypothalamus | Increased | nih.gov |

| Hippocampus | Reduced 5-HT Turnover | nih.gov |

| Substantia Nigra | Reduced 5-HT Turnover | nih.gov |

Table 2: Effect of Lorcaserin on Noradrenaline (NA) Tissue Content in Rat Brain Regions

| Brain Region | Effect of Lorcaserin | Citation |

|---|---|---|

| Orbitofrontal Cortex | Increased (at 3 mg/kg) | nih.gov |

| Central Amygdala | Increased (at 0.3 and 3 mg/kg) | nih.gov |

| Ventral Hypothalamus | Increased (at 3 mg/kg) | nih.gov |

| Nucleus Accumbens (Shell) | Increased (at 3 mg/kg) | nih.gov |

Table 3: Effect of Lorcaserin on Dopamine (DA) Tissue Content in Rat Brain Regions

| Brain Region | Effect of Lorcaserin | Citation |

|---|---|---|

| Central Amygdala | Increased | nih.gov |

| Ventral Hypothalamus | Increased | nih.gov |

| Nucleus Accumbens (Core) | Increased | nih.gov |

Investigation of Neurotransmitter Release and Reuptake Modulation in Animal Models

The primary mechanism of Lorcaserin-L-tartrate involves its direct agonist activity at the 5-HT2C receptor. nih.govacs.org Investigations into its effects on neurotransmitter transporters, which are responsible for reuptake, have shown that lorcaserin does not directly modulate their function. In vitro studies have demonstrated that lorcaserin does not compete for ligand binding to serotonin, dopamine, or norepinephrine transporters, nor does it alter their function. nih.gov This indicates that the observed changes in monoamine levels are not a result of direct inhibition of neurotransmitter reuptake.

Instead, the modulation of neurotransmitter release by lorcaserin is an indirect consequence of its primary pharmacological action at the 5-HT2C receptor. The activation of these receptors, which are widely distributed in the brain, initiates downstream signaling cascades that influence the activity of various neuronal populations, thereby altering the release of serotonin, noradrenaline, and dopamine. tandfonline.comwikipedia.org

For instance, the activation of 5-HT2C receptors in the hypothalamus is believed to stimulate proopiomelanocortin (POMC) production, which in turn leads to the release of α-melanocortin-stimulating hormone (α-MSH). nih.govdiabetesjournals.org This neuropeptide then acts on other neurons to modulate appetite and energy balance. nih.govdiabetesjournals.org

Similarly, the influence of lorcaserin on the dopamine system is largely modulatory. Electrophysiological, neurochemical, and behavioral evidence from animal models supports the concept that 5-HT2C receptor activation exerts an inhibitory influence over the mesocorticolimbic dopamine system. tandfonline.com This can lead to a reduction in dopamine release in key areas of the brain's reward pathways. For example, lorcaserin administration has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area. tandfonline.com This modulatory effect on dopamine release is central to its influence on behaviors related to reward and motivation. acs.org

Preclinical Pharmacodynamic Investigations of Lorcaserin L Tartrate in Animal Models

Modulation of Feeding Behavior and Energy Homeostasis

The primary therapeutic indication for which lorcaserin (B1675133) was developed was weight management. Preclinical studies in various animal models have been instrumental in characterizing its effects on feeding behavior and the underlying mechanisms contributing to weight loss.

Dose-Dependent Effects on Food Intake and Body Weight Gain in Rodent Models

Numerous studies in rodent models of obesity, such as those induced by high-fat diets, have demonstrated that lorcaserin produces a dose-dependent reduction in food intake and subsequent body weight gain. For instance, in diet-induced obese (DIO) rats, administration of lorcaserin resulted in a significant and dose-related decrease in body weight gain compared to vehicle-treated controls. This effect was primarily attributed to a reduction in fat mass rather than lean mass.

| Rodent Model | Key Findings |

| Diet-Induced Obese (DIO) Sprague-Dawley Rats | Lorcaserin administered subcutaneously twice daily for 28 days led to a dose-dependent reduction in percentage body weight gain. The 2 mg/kg dose group showed a weight gain of 5.4 ± 0.6%, compared to 10.6 ± 0.4% in the vehicle group. This was associated with a selective reduction in body fat mass. |

| High-Fat Diet-Fed Rats | In rats maintained on a high-fat diet, lorcaserin treatment has been shown to reduce the percentage of body weight, with a specific reduction in body fat mass. |

| Binge Eating Model in Male Sprague-Dawley Rats | In a model of binge eating with intermittent access to high-fat food, lorcaserin (1.0 mg/kg) significantly decreased binge intake. |

Investigation of Satiety and Anorexigenic Effects in Animal Studies

The reduction in food intake observed with lorcaserin is believed to be mediated by its ability to enhance satiety, the feeling of fullness and satisfaction after eating. Preclinical studies have supported this hypothesis, demonstrating that lorcaserin exerts potent anorexigenic (appetite-suppressing) effects. In fast-refeeding tests in mice, lorcaserin significantly reduced food consumption, indicating a promotion of satiety. The mechanism is thought to involve the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, a key brain region for regulating appetite.

Effects on Resting Metabolic Rate in Animal Models

Investigations into the effect of lorcaserin on energy expenditure have generally concluded that its primary mechanism for weight loss is the reduction of energy intake rather than an increase in metabolic rate. Studies in animal models have not shown a significant direct effect of lorcaserin on the resting metabolic rate. This suggests that the weight loss observed is predominantly a consequence of reduced caloric consumption.

Neuropharmacological Applications Beyond Energy Balance

Beyond its effects on energy homeostasis, the selective activation of 5-HT2C receptors by lorcaserin has prompted investigations into its potential therapeutic applications in other neurological and psychiatric conditions. Preclinical models have been crucial in exploring these possibilities.

Anti-seizure and Anti-epileptic Effects in Preclinical Seizure Models

Emerging preclinical evidence has suggested a potential role for lorcaserin in the management of seizures. Studies in various animal models of epilepsy have demonstrated its anti-convulsant properties.

| Preclinical Seizure Model | Key Findings |

| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Lorcaserin has shown activity in this model of absence seizures. nih.govmdpi.com |

| Dravet Syndrome Models (Zebrafish) | In mutant zebrafish models of Dravet syndrome, a severe form of pediatric epilepsy, lorcaserin effectively suppressed seizure activity. nih.govbiorxiv.org This discovery was a key step in translating the findings to clinical investigation. fda.govresearchgate.net |

| Fmr1 Knockout Mice | In juvenile Fmr1 knockout mice, a model for Fragile X syndrome which can present with seizures, lorcaserin was tested for its prophylactic effects against audiogenic seizures. However, in this specific model, lorcaserin was found to be ineffective at preventing these seizures. nih.govresearchgate.netnih.gov |

Modulation of Substance Use and Addiction-Related Behaviors in Animal Models

The 5-HT2C receptor is implicated in the brain's reward pathways, making it a target of interest for addiction therapies. Preclinical studies have evaluated the effects of lorcaserin on behaviors related to the use of various substances of abuse.

| Substance of Abuse | Animal Model and Key Findings |

| Cocaine | In rodent and non-human primate models, 5-HT2C receptor agonists, including lorcaserin, have been shown to reduce cocaine self-administration and cocaine-seeking behavior. clinicaltrials.govresearchgate.net |

| Nicotine (B1678760) | In rat models, lorcaserin dose-dependently reduced intravenous nicotine self-administration and attenuated the reinstatement of nicotine-seeking behavior. It also reversed the motor stimulant effect of nicotine. Chronic treatment with lorcaserin has been shown to alleviate locomotor responses and depression-like states during nicotine withdrawal in rats. |

| Alcohol | Preclinical studies in rats have indicated that lorcaserin can reduce alcohol consumption. |

| Cannabis | In animal models, administration of 5-HT2C receptor agonists has been shown to block Δ9-tetrahydrocannabinol (THC)-induced conditioned place preference and decrease the firing rate of ventral tegmental area dopaminergic neurons following THC exposure. |

Influence on Mood-Related Behaviors in Animal Models

Preclinical research suggests that the mechanisms of action for Lorcaserin-L-tartrate may intersect with neural circuits governing mood and emotion, particularly in the context of feeding behaviors. While direct studies on classical models of anxiety or depression are not extensively detailed, investigations into the neurobiological effects of the compound provide insights. For instance, the efficacy of lorcaserin has been linked to its activity within limbic brain regions such as the amygdala, which is critical for processing emotions and salience nih.gov. Studies in rodents have established that lorcaserin's primary effects are mediated through the central nervous system to achieve its therapeutic outcomes nih.gov. Furthermore, preclinical work has expanded from simple food intake measures to include more complex behaviors like binge-eating models, which often have components related to affective states and stress responses researchgate.netnih.gov. This suggests that the compound's influence extends to the motivational and emotional drivers of food consumption, a domain closely linked with mood.

Research into Impulsivity and Reward-Related Mechanisms in Animal Models

Extensive preclinical research has focused on the effects of Lorcaserin-L-tartrate on impulsivity and reward pathways, suggesting these as alternative mechanisms to satiety that contribute to its effects nih.gov. In animal models, lorcaserin has been shown to modulate behaviors related to impulse control. nih.gov

In one study, lorcaserin reduced premature responding in rats performing the 5-choice serial reaction time task (5-CSRTT), a measure of motor impulsivity. It also improved accuracy by decreasing false alarms in a Go/No-Go task nih.gov. At similar doses, the compound was effective in reducing the reinstatement of food-seeking behavior, a model for dietary relapse nih.gov. These findings indicate that altered impulse control may be a significant factor in its therapeutic action nih.gov.

| Impulsivity Measure | Animal Model | Effect of Lorcaserin-L-tartrate | Finding |

| Premature Responding (Motor Impulsivity) | Rat (5-CSRTT) | ↓ | Reduced impulsive actions. |

| False Alarms (Response Inhibition) | Rat (Go/No-Go Task) | ↓ | Improved accuracy and inhibitory control. |

| Reinstatement of Food-Seeking | Rat | ↓ | Reduced relapse for food-seeking behavior. |

The compound also significantly alters reward-related mechanisms. A substantial body of preclinical evidence demonstrates that lorcaserin can decrease the self-administration of various drugs of abuse, including nicotine, ethanol, cocaine, and opioids, in both rodent and non-human primate models nih.govnih.gov. Out of 12 studies examining lorcaserin in drug self-administration or reinstatement assays, 11 reported positive outcomes nih.gov. This suggests a broader role for the 5-HT2C receptor in regulating motivated behaviors for both food and drug rewards nih.gov. Further investigation into the underlying neurobiology shows that lorcaserin can modulate the activity of the brain's reward circuitry. In a study with diet-induced obese rats, treatment involving lorcaserin led to an increase in the number of spontaneously active dopaminergic neurons in the ventral tegmental area (VTA), a key component of the mesocortical dopamine (B1211576) pathway that is central to reward processing mdpi.com.

Effects on Metabolic Parameters

Glycemic Control and Insulin (B600854) Sensitivity in Murine Models of Type 2 Diabetes

Preclinical studies in murine models of diet-induced obesity (DIO) and type 2 diabetes have demonstrated that Lorcaserin-L-tartrate improves metabolic parameters, often independent of weight loss researchgate.net. In DIO mice, lorcaserin produced a dose-dependent improvement in glucose tolerance researchgate.net. It also significantly enhanced insulin sensitivity, as measured by an insulin tolerance test researchgate.net.

Research indicates a complex mechanism for these glycemic benefits. The primary action is believed to be centrally mediated through the hypothalamic melanocortin system qu.edu.qa. However, studies also suggest a potential direct effect on pancreatic islets. Lorcaserin has been found to inhibit glucose-stimulated insulin secretion (GSIS) in isolated murine pancreatic islets, which may contribute to the amelioration of hyperinsulinemia often seen in type 2 diabetes frontiersin.orgnih.gov. This dual action—improving insulin sensitivity systemically via central pathways while potentially modulating insulin secretion at the pancreas—highlights its multifaceted role in glycemic regulation frontiersin.orgnih.gov.

| Metabolic Parameter | Animal Model | Effect of Lorcaserin-L-tartrate | Significance |

| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | ↑ | Dose-dependent improvement in handling a glucose load. |

| Insulin Sensitivity | Diet-Induced Obese (DIO) Mice | ↑ | Enhanced cellular response to insulin. |

| Glucose-Stimulated Insulin Secretion (GSIS) | Murine Pancreatic Islets (in vitro) | ↓ | May contribute to the improvement of hyperinsulinemia. |

Hepatic Glucose Production and Glucose Disposal in Preclinical Studies

Investigations using hyperinsulinemic-euglycemic clamps in animal models have elucidated the effects of Lorcaserin-L-tartrate on glucose flux. These studies reveal that the compound significantly reduces hepatic glucose production and concurrently increases glucose disposal researchgate.netresearchgate.net. In DIO mice, animals treated with lorcaserin required significantly higher glucose infusion rates to maintain euglycemia during the clamp procedure, a direct indication of enhanced whole-body glucose utilization researchgate.net. This effect was attributed to both a greater suppression of hepatic glucose production and an increase in glucose disposal into peripheral tissues researchgate.net.

Further evidence for its impact on the liver comes from pyruvate (B1213749) tolerance tests, which measure hepatic gluconeogenesis. In these studies, pretreatment with lorcaserin completely abolished the glycemic spike that normally follows pyruvate administration, demonstrating a potent suppression of hepatic glucose synthesis researchgate.net. These effects are believed to be driven by the compound's action within the brain, which in turn influences hepatic insulin sensitivity researchgate.netqu.edu.qa.

| Clamp Study Parameter | Animal Model | Effect of Lorcaserin-L-tartrate | Interpretation |

| Glucose Infusion Rate (GIR) | Diet-Induced Obese (DIO) Mice | ↑ | Increased whole-body glucose utilization. |

| Hepatic Glucose Production (HGP) | Diet-Induced Obese (DIO) Mice | ↓ | Greater suppression of glucose production by the liver. |

| Glucose Disposal Rate (RD) | Diet-Induced Obese (DIO) Mice | ↑ | Increased uptake of glucose by peripheral tissues. |

| Pyruvate Tolerance Test | Diet-Induced Obese (DIO) Mice | ↓ | Abolished glucose production from pyruvate, indicating suppressed gluconeogenesis. |

Preclinical Behavioral Pharmacology Studies with Lorcaserin-L-tartrate

The preclinical behavioral pharmacology of Lorcaserin-L-tartrate has been characterized in a range of animal models beyond metabolic control. A key focus has been on behaviors related to food consumption, where studies have expanded from measuring total food intake to examining more nuanced aspects of feeding, such as appetitive behavior and models of binge-eating researchgate.netnih.gov.

In directly observable behavioral assessments in rats, lorcaserin was shown to induce yawning. This effect is a characteristic behavioral marker of 5-HT2C receptor activation, as it was also induced by the 5-HT2C receptor agonist m-Chlorophenylpiperazine (mCPP) and was blocked by a selective 5-HT2C receptor antagonist researchgate.net. This provides specific in-vivo evidence of the compound's engagement with its target receptor to produce a behavioral outcome. The broad scope of preclinical behavioral studies, encompassing actions on impulsivity, reward, and addiction models, underscores the compound's significant modulation of complex, centrally-mediated behaviors researchgate.netnih.gov.

Preclinical Pharmacokinetics and Metabolism of Lorcaserin L Tartrate

Absorption and Distribution in Animal Models

Following oral administration in preclinical studies, lorcaserin (B1675133) is readily and rapidly absorbed from the gastrointestinal tract. nih.govnih.gov Pharmacokinetic studies in rats have demonstrated favorable parameters, projecting potential for once or twice-daily dosing in humans. ucm.es In diet-induced obese (DIO) rats, pharmacokinetic analysis over a seven-day treatment period showed no evidence of drug accumulation or autoinduction, indicating stable exposure with repeated dosing. nih.gov

Lorcaserin demonstrates distribution to the central nervous system (CNS), a critical characteristic for its mechanism of action which involves activating 5-HT2C receptors in the hypothalamus. nih.govwikipedia.org Studies in rats confirm its ability to penetrate the brain and affect neurotransmitter systems. nih.govnih.gov Quantitative analysis in rats has revealed the presence of lorcaserin in at least 29 distinct brain regions, indicating widespread distribution throughout the CNS. nih.gov

Beyond the CNS, lorcaserin distributes to various other tissues. In a study using female rats, lorcaserin levels were found to be considerably higher in the liver compared to plasma, with mean liver-to-plasma ratios of 14.1 and 26.7 at different doses. oup.com This suggests significant hepatic uptake and accumulation. The compound was also quantified in mammary tissue. oup.com While specific brain:plasma or CSF:plasma ratios from preclinical studies are not extensively detailed in the reviewed literature, the evidence confirms that lorcaserin crosses the blood-brain barrier and distributes systemically. nih.govucm.esfda.gov

Table 1: Lorcaserin Tissue Distribution in Rats

| Tissue | Relative Concentration Compared to Plasma | Animal Model |

|---|---|---|

| Liver | 14.1 to 26.7 times greater than plasma | Rat |

| Brain | Detected in 29-30 distinct brain regions | Rat |

| Mammary Tissue | Quantifiable levels detected | Rat |

Excretion Routes in Animal Models (e.g., renal, fecal)

In preclinical studies involving various animal models, the primary route identified for the elimination of lorcaserin and its metabolites is through the kidneys. ucm.es Research findings indicate that lorcaserin is primarily excreted renally. ucm.es

Key metabolites have been identified across different species. The major circulating metabolite, lorcaserin sulfamate (B1201201) (M1), is consistently found in rats, mice, and monkeys. ucm.es Another significant metabolite, N-carbamoyl glucuronide of lorcaserin (M5), is also observed in these animal models and is noted as the major metabolite present in the urine of monkeys. ucm.es

While renal excretion is established as the principal pathway, detailed quantitative data from mass balance studies that specify the exact percentages of the dose eliminated through renal versus fecal routes in these animal models are not extensively detailed in publicly available literature. The consistent identification of major metabolites in urine across species, however, underscores the significance of the renal pathway in the clearance of this compound in preclinical settings. ucm.es

In vivo Chiral Stability and Conversion Studies

Lorcaserin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. For therapeutic use, the specific (R)-enantiomer is isolated. A critical aspect of its preclinical evaluation was to determine whether this specific form remains stable in vivo or if it converts to its stereoisomer, the (S)-enantiomer.

Pharmacokinetic studies have definitively shown that lorcaserin is chirally stable and does not undergo conversion in vivo. ucm.es This means that when the (R)-enantiomer is administered, it does not transform into the (S)-enantiomer within the biological system. ucm.es This stability is a crucial attribute, ensuring that the pharmacological activity is predictable and stems solely from the intended enantiomer.

It is also noted that the (S)-enantiomer of lorcaserin is considered a low-level impurity, constituting less than 1% in the active pharmaceutical ingredient (API) of lorcaserin. ucm.es The demonstrated in vivo stability confirms that the exposure to this enantiomeric impurity is not amplified by metabolic processes. ucm.es

Chemical Synthesis and Structural Characterization of Lorcaserin L Tartrate

Synthetic Methodologies for Lorcaserin (B1675133)

The synthesis of lorcaserin has evolved from initial racemic preparations to highly efficient enantioselective strategies, reflecting broader trends in pharmaceutical process chemistry toward greater efficiency and stereochemical control.

Early synthetic approaches to lorcaserin focused on the construction of its core benzazepine ring system in a racemic form. A common and pivotal step in these syntheses is the intramolecular Friedel–Crafts alkylation, a powerful method for forming carbon-carbon bonds involving an aromatic ring. nih.govbeilstein-journals.orgrsc.org One pathway involves treating a suitable N-substituted phenethylamine derivative with a Lewis acid like aluminum chloride (AlCl₃) to catalyze the cyclization and form the racemic lorcaserin base. acs.org

One concise, three-step synthesis of racemic lorcaserin involved the efficient reduction of an asymmetrical imide intermediate. researchgate.net This process utilized a reducing system of sodium borohydride (NaBH₄), aluminum chloride, and trimethylsilyl chloride, which was followed by a Friedel-Crafts reaction to yield the final racemic product. researchgate.net Another optimized two-step process to synthesize racemic lorcaserin was developed starting from 2-(4-chlorophenyl)ethanol. nih.gov This precursor was converted into bromide or tosylate derivatives, which were then reacted with allylamine and subsequently cyclized under neat conditions using aluminum or zinc chloride as the catalyst for the Friedel-Crafts reaction. nih.gov These racemic routes provided the essential foundation for obtaining the individual enantiomers through subsequent resolution.

To isolate the therapeutically active (R)-enantiomer, several enantioselective strategies have been developed, moving beyond the 50% theoretical yield limit of classical resolution without racemization/recycling.

Chiral Resolution with L-tartaric acid: A prevalent and industrially viable method for obtaining enantiopure lorcaserin is the chiral resolution of the racemate. rsc.org This process involves reacting racemic lorcaserin with an optically active acid, such as L-(+)-tartaric acid. researchgate.netacs.org The reaction forms two diastereomeric salts (R-lorcaserin-L-tartrate and S-lorcaserin-L-tartrate) which exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. This method has been shown to produce lorcaserin with excellent enantioselectivity, achieving an enantiomeric excess greater than 99.8%. researchgate.netacs.org

Hydrolytic Kinetic Resolution of Epoxides: A more advanced asymmetric synthesis route employs the hydrolytic kinetic resolution (HKR) of an epoxide as the key step for introducing chirality. rsc.orgrsc.org This strategy begins with an accessible starting material, 3-chlorostyrene oxide, and uses a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. rsc.orgnih.govunipd.it This enantioenriched epoxide is then carried forward through subsequent reaction steps to yield enantiopure lorcaserin. rsc.org The HKR of terminal epoxides is often catalyzed by chiral (salen)Co(III) complexes, providing access to valuable chiral building blocks from inexpensive racemic materials. nih.govsemanticscholar.org

Asymmetric Hydrogenation: A highly efficient and elegant approach involves the iridium-catalyzed asymmetric hydrogenation of a prochiral precursor. rsc.orgrsc.org Researchers have designed specific oxa-spirocyclic phosphine-oxazoline (O-SIPHOX) ligands that, when complexed with iridium, show excellent reactivity and enantioselectivity in the hydrogenation of 1-methylene-tetrahydro-benzo[d]azepin-2-one derivatives. rsc.orgnih.gov This reaction creates the chiral center of the lorcaserin backbone with high control, achieving up to 99% yield and 99% enantiomeric excess for the key intermediate. rsc.orgrsc.orgnih.gov

For a synthetic route to be practical for large-scale production, it must be optimized for cost, efficiency, safety, and scalability. One six-step synthesis, which concludes with the chiral resolution using L-(+)-tartaric acid, was noted as a convenient, economical, and remarkably applicable procedure for scale-up production, yielding the final product with 99.9% purity. researchgate.netacs.org

Chiral Purity and Enantiomeric Excess Determination of Lorcaserin

Ensuring the chiral purity of lorcaserin is a critical analytical task. The enantiomeric excess (ee), which quantifies the purity of a chiral substance, is a key parameter. An ee of >99.8% has been reported for lorcaserin produced via chiral resolution. researchgate.netacs.org

The determination of enantiomeric purity is typically performed using chiral high-performance liquid chromatography (HPLC). uma.es A specific method has been developed for the enantiomeric separation of lorcaserin hydrochloride using a Chiralpak IA column, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.net This method achieves excellent baseline separation between the (R)- and (S)-enantiomers with a resolution value greater than 4. researchgate.net The method was validated according to ICH guidelines, demonstrating its suitability for quality control. researchgate.net

Table 1: Chiral HPLC Method for Lorcaserin Enantiomeric Separation

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | researchgate.net |

| Mobile Phase | n-hexane/ethanol/methanol (B129727)/diethylamine (B46881) (95:2.5:2.5:0.1, v/v/v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Resolution (Rs) | > 4 | researchgate.net |

| LOD of S-enantiomer | 0.45 µg/mL | researchgate.net |

| LOQ of S-enantiomer | 1.5 µg/mL | researchgate.net |

Impurity Profiling and Characterization of Lorcaserin-L-tartrate

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These can arise from starting materials, intermediates, by-products of side reactions, or degradation. The process involves developing sensitive analytical methods to detect and characterize these impurities. For tartrate salts of other drugs, techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been used to separate and identify process-related and degradation products. nih.gov Unknown impurities are often isolated using preparative HPLC and their structures are elucidated using spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Several process-related impurities and related compounds for lorcaserin have been identified. veeprho.com A comprehensive understanding and control of these impurities are essential for ensuring the quality and safety of the final drug substance.

Table 2: Known Impurities and Related Compounds of Lorcaserin

| Impurity Name | Reference |

|---|---|

| Dechloro Lorcaserin | veeprho.com |

| Lorcaserin Dechloro Impurity | veeprho.com |

| Lorcaserin N-Acetyl Impurity | veeprho.com |

| Lorcaserin N-Oxide Impurity | veeprho.com |

| N-Nitroso Lorcaserin | veeprho.com |

| 2-Oxo Lorcaserin | veeprho.com |

| Lorcaserin Sulfamate (B1201201) | veeprho.com |

| 1-((4-chlorophenethyl)amino)propan-2-ol | veeprho.com |

Polymorphism and Solid-State Forms Research of Lorcaserin-L-tartrate

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ciplabiosimilars.co.zaresearchgate.net Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit significantly different physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.govtricliniclabs.com These differences can, in turn, affect the manufacturability, bioavailability, and therapeutic efficacy of the final drug product. ciplabiosimilars.co.za

For a crystalline salt like Lorcaserin-L-tartrate, a thorough investigation of its solid-state properties is a critical component of pharmaceutical development. A polymorph screen is conducted to identify all accessible crystalline forms, including hydrates (containing water) and solvates (containing solvent). tricliniclabs.com The goal is to find the most stable polymorphic form under relevant manufacturing and storage conditions to ensure consistent product quality and performance. ciplabiosimilars.co.za Characterization of these different solid-state forms is typically carried out using a range of analytical techniques, including:

Powder X-ray Diffraction (PXRD): Used to identify the unique crystal lattice of each polymorph. nih.gov

Differential Scanning Calorimetry (DSC): Measures thermal properties like melting point and transitions between forms.

Thermogravimetric Analysis (TGA): Determines the presence of water or solvent in the crystal structure.

Infrared (IR) and Raman Spectroscopy: Provide information on molecular vibrations, which can differ between polymorphs. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful technique for distinguishing between different crystal forms based on the local environment of atomic nuclei. nih.gov

Understanding and controlling the polymorphism of Lorcaserin-L-tartrate is essential for developing a robust crystallization process that consistently produces the desired solid form. tricliniclabs.com

Design and Synthesis of Structural Variants and Analogues for Structure-Activity Relationship (SAR) Studies

The development of lorcaserin spurred extensive research into the structure-activity relationships (SAR) of 3-benzazepine derivatives as selective serotonin (B10506) 5-HT2C receptor agonists. These studies have been pivotal in identifying the key structural features required for potent and selective agonism at the 5-HT2C receptor, while minimizing activity at the closely related 5-HT2A and 5-HT2B receptors to avoid potential side effects.

Initial SAR studies on the 3-benzazepine scaffold focused on modifications at several key positions of the molecule. It was determined that the stereochemistry at the C1 position is crucial for activity, with the (R)-enantiomer, as seen in lorcaserin, being significantly more potent than the (S)-enantiomer.

Substitutions on the aromatic ring of the benzazepine core have a profound impact on the compound's activity and selectivity. Small, electron-withdrawing groups at the C8 position, such as the chloro group in lorcaserin, were found to be optimal for 5-HT2C potency. Moving the chloro substituent to other positions on the aromatic ring, or replacing it with larger groups, generally leads to a decrease in activity.

The nature of the substituent at the C1 position is also a critical determinant of pharmacological activity. A methyl group, as present in lorcaserin, was found to provide a good balance of potency and selectivity. Increasing the size of the alkyl group at this position tends to decrease potency.

The following table summarizes the SAR findings for a series of 3-benzazepine analogues, highlighting the effects of various substitutions on their potency at the 5-HT2C receptor.

| Compound | R1 | R8 | pEC50 at 5-HT2C |

| Analogue 1 | H | Cl | 7.1 |

| Analogue 2 | CH3 | H | 7.5 |

| Lorcaserin | CH3 | Cl | 8.1 |

| Analogue 3 | CH3 | F | 7.9 |

| Analogue 4 | CH3 | Br | 8.0 |

| Analogue 5 | C2H5 | Cl | 7.6 |

Beyond the 3-benzazepine scaffold, medicinal chemistry efforts have explored other structural classes to identify novel 5-HT2C receptor agonists. One such class is the tricyclic diazepinoindole derivatives, exemplified by WAY-163909. SAR studies on this scaffold have revealed that modifications to the terminal piperazine ring can significantly modulate potency and selectivity.

Another area of exploration has been the development of tricyclic benzodiazepine derivatives. Introduction of a secondary amide substituent into this scaffold has been shown to yield compounds with exceptional selectivity for the 5-HT2C receptor.

These diverse synthetic efforts and the resulting SAR data have provided a comprehensive understanding of the structural requirements for selective 5-HT2C agonism. This knowledge is invaluable for the design of future therapeutic agents targeting this receptor for a variety of central nervous system disorders.

Advanced Analytical Methodologies for Lorcaserin L Tartrate Research

Chromatographic Techniques for Compound Quantification

Chromatography is a cornerstone for the quantitative analysis of Lorcaserin-L-tartrate (2), providing the high selectivity and sensitivity needed for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the estimation of lorcaserin (B1675133). researchgate.netresearchgate.net Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, well-resolved peak with minimal tailing. ijpsonline.com For instance, a simple, precise, and accurate RP-HPLC method was developed using a Cosmosil C18 column with a mobile phase of Methanol (B129727) and 10mM KH2PO4 Buffer (70:30) at a pH of 3. researchgate.net The analysis was carried out at a flow rate of 0.8 ml/min with UV detection at 222 nm, resulting in a retention time of 5.108 minutes. researchgate.netresearchgate.net

Another validated SPE-HPLC method for determining lorcaserin in human plasma utilizes a Phenomenex Luna C18 column. ijpsonline.comijpsonline.com This method employs a mobile phase of phosphate (B84403) buffer (pH 3), acetonitrile, and methanol (65:20:15 v/v/v) at a 1.0 ml/min flow rate, also with UV detection at 222 nm. ijpsonline.comijpsonline.com The retention time for lorcaserin in this system was found to be 7.19 minutes. ijpsonline.comijpsonline.com Solid-Phase Extraction (SPE) is a critical sample preparation step for bioanalytical applications, effectively removing interfering substances from the plasma matrix before HPLC analysis. ijpsonline.comijpsonline.com

Table 1: HPLC Method Parameters for Lorcaserin Quantification

| Parameter | Method 1 (RP-HPLC) researchgate.net | Method 2 (SPE-HPLC) ijpsonline.comijpsonline.com |

|---|---|---|

| Stationary Phase (Column) | Cosmosil C18 (250nm x 4.6ID, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:10mM KH2PO4 Buffer (70:30), pH 3 | Phosphate Buffer:Acetonitrile:Methanol (65:20:15 v/v/v), pH 3 |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detection Wavelength | 222 nm | 222 nm |

| Retention Time | 5.108 min | 7.19 min |

| Linearity Range | 10-50 ppm | 500-3000 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

For higher sensitivity and selectivity, especially at low concentrations in biological matrices like plasma and brain tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govoup.com A sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay has been developed and validated for the quantitative analysis of lorcaserin in rat plasma and brain tissue. nih.govresearchgate.net

In this method, sample preparation involves protein precipitation, followed by separation on an Acquity BEH™ C18 column. nih.govoup.com The mobile phase consists of acetonitrile, 10 mM ammonium (B1175870) acetate, and formic acid (85:15:0.1, v/v/v) at a flow rate of 0.25 mL/min. nih.govoup.com Detection is performed using a positive electrospray ionization interface in the multiple-reaction monitoring (MRM) mode. nih.govoup.com The specific MS/MS ion transition monitored for lorcaserin is m/z 195.99 > 143.91. nih.govoup.comoup.com This assay demonstrates excellent linearity over concentration ranges of 1.08–500 ng/mL in plasma and 3.07–500 ng/mL in brain tissue homogenates. nih.govoup.comresearchgate.net

Table 2: UPLC-MS/MS Method for Lorcaserin in Biological Matrices nih.govoup.com

| Parameter | Details |

|---|---|

| Instrumentation | UPLC-MS/MS |

| Biological Matrices | Rat plasma, Brain tissue |

| Sample Preparation | Protein Precipitation |

| Column | Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate:Formic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple-Reaction Monitoring (MRM) |

| MRM Transition (Lorcaserin) | m/z 195.99 > 143.91 |

| Linearity Range (Plasma) | 1.08–500 ng/mL |

| Linearity Range (Brain Tissue) | 3.07–500 ng/mL |

Chiral LC-MS/MS for Enantiomer Separation and Quantitation

Since lorcaserin is a chiral molecule, distinguishing between its enantiomers is crucial. nih.gov Chiral chromatography methods are developed to separate and quantify the individual (R) and (S)-enantiomers. A novel liquid chromatographic method was developed for the enantiomeric separation of lorcaserin hydrochloride using a Chiralpak IA column, which contains amylose (B160209) tris (3.5-dimethylphenylcarbamate) as the chiral selector. nih.gov

Baseline separation with a resolution greater than 4 was achieved with a mobile phase of n-hexane, ethanol, methanol, and diethylamine (B46881) (95:2.5:2.5:0.1, v/v/v/v) at a flow rate of 1.2 mL/min. nih.gov This method was validated according to ICH guidelines and demonstrated a limit of detection (LOD) and limit of quantification (LOQ) for the S-enantiomer of 0.45 μg/mL and 1.5 μg/mL, respectively. nih.gov While this specific study focused on LC with UV detection, the principles of chiral separation are directly applicable to LC-MS/MS for enhanced sensitivity in bioanalytical studies, which is a common technique for enantioselective pharmacokinetic analysis. chiralpedia.comrsc.org

Spectroscopic and Titrimetric Methods for Characterization

Beyond chromatography, spectroscopic and titrimetric methods are vital for the qualitative characterization of the this compound) bulk drug substance. sid.ir

Spectroscopic Characterization : Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are used to confirm the molecular structure of lorcaserin. sid.ir Mass spectral analysis, for example, can confirm the molecular weight by identifying the protonated molecular ion peak. sid.ir UV spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which for lorcaserin is typically found around 222 nm and 227 nm in various solvents, guiding the selection of detection wavelengths for HPLC methods. sid.irsbmu.ac.ir

Titrimetric Methods : Precipitation titration, such as Mohr's method, has been used for the quantitative analysis of the chloride content in lorcaserin hydrochloride raw material. sid.ir This classic analytical technique provides a reliable, absolute method for determining the percentage of specific ions in the drug substance. usp.org

Stability-Indicating Analytical Methods and Degradation Product Analysis for Lorcaserin-L-tartrate

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. researchgate.netresearchgate.net For this compound), this involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines. researchgate.netnih.gov

These conditions typically include:

Acid-base hydrolysis : Exposure to acidic and basic solutions.

Oxidative stress : Treatment with an oxidizing agent like hydrogen peroxide.

Photolytic stress : Exposure to UV or fluorescent light.

Thermal stress : Heating the drug substance. researchgate.netresearchgate.net

A stability-indicating RP-HPLC method was developed to separate lorcaserin from its degradation products. researchgate.net Studies have shown that lorcaserin is relatively stable under most stress conditions but exhibits significant degradation under oxidative stress. nih.gov The developed chromatographic method effectively resolves the main peak of lorcaserin from the peaks of any process-related impurities and degradation products, proving its specificity and stability-indicating power. researchgate.netnih.gov

Method Validation Parameters for Research Applications

The validation of any analytical method is critical to ensure its reliability for research applications. wjarr.com The validation process for methods used in this compound) analysis encompasses several key parameters. researchgate.netgavinpublishers.com

Accuracy : Determined by the closeness of the test results to the true value. For lorcaserin, accuracy is often assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%), with mean percent recoveries typically between 98.84% and 100.65%. researchgate.netresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision). For lorcaserin HPLC methods, the relative standard deviation (%RSD) for precision is typically found to be very low, such as 0.29% for intraday and 0.26% for interday precision. researchgate.netresearchgate.net

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For lorcaserin, linearity is confirmed by a high correlation coefficient (R²), which is consistently found to be 0.999 or greater. researchgate.netresearchgate.netresearchgate.net

Recovery : The efficiency of the extraction procedure, particularly important for bioanalytical methods. It is determined by comparing the analytical response of extracted samples to that of unextracted standards. ijpsonline.com

Ruggedness & Robustness : Ruggedness refers to the reproducibility of results under different conditions (e.g., different analysts, different instruments), while robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). researchgate.netresearchgate.net

Limit of Detection (LOD) & Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov For a chiral LC method, the LOD and LOQ for the S-enantiomer of lorcaserin were 0.45 and 1.5 μg/mL, respectively. nih.gov

Table 3: Summary of Validation Parameters for Lorcaserin Analytical Methods

| Parameter | Typical Finding/Acceptance Criteria | Reference |

|---|---|---|

| Accuracy (% Recovery) | 98.84% - 100.65% | researchgate.netresearchgate.net |

| Precision (% RSD) | Intraday: 0.29%, Interday: 0.26% | researchgate.netresearchgate.net |

| Linearity (R²) | ≥ 0.999 | researchgate.netresearchgate.net |

| LOD (S-enantiomer) | 0.45 µg/mL | nih.gov |

| LOQ (S-enantiomer) | 1.5 µg/mL | nih.gov |

Future Research Directions for Lorcaserin L Tartrate

Investigation of Novel 5-HT2C Receptor Ligands and Their Pharmacological Profiles

The development of lorcaserin (B1675133) as a selective 5-HT2C receptor agonist has paved the way for the investigation of other novel ligands with potentially improved pharmacological profiles. researchgate.net The serotonin (B10506) 2C (5-HT2C) receptor is a key target for treating a variety of central nervous system disorders, including obesity, substance abuse, and schizophrenia. researchgate.net A significant challenge in developing 5-HT2C agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid adverse effects such as hallucinogens and cardiac valvulopathy. researchgate.net

Future research will likely focus on synthesizing and characterizing new chemical entities with even greater selectivity and varied efficacy at the 5-HT2C receptor. This includes the exploration of agonists, partial agonists, and allosteric modulators. The pharmacological profiles of these new ligands will be meticulously characterized to understand their binding affinity, functional activity, and downstream signaling pathways. A deeper understanding of these profiles will be crucial for developing next-generation therapeutics with enhanced efficacy and safety. researchgate.net

One example of a novel 5-HT2C receptor selective agonist is WAY-163909, which has shown promising dose-dependent effects in animal models of obesity, psychosis, and depression. nih.gov Another class of compounds, 2-phenylcyclopropylmethylamines (PCPMAs), has also been identified as selective 5-HT2C agonists with potential applications in neurological disorders like schizophrenia. researchgate.net

Table 1: Examples of Investigational 5-HT2C Receptor Agonists

| Compound | Potential Therapeutic Area(s) | Key Pharmacological Feature(s) |

| WAY-163909 | Obesity, Schizophrenia, Depression | Selective 5-HT2C receptor agonist with robust in vivo effects in animal models. nih.gov |

| YM-348 | Obesity | Orally active 5-HT2C receptor agonist. researchgate.net |

| CP-809101 | Not specified | Potent 5-HT2C agonist with good selectivity against 5-HT2A and 5-HT2B receptors. researchgate.net |

| PCPMAs | Schizophrenia, Drug Addiction | Class of selective 5-HT2C agonists with in vivo efficacy in behavioral models. researchgate.net |

Elucidation of Molecular Mechanisms Underlying Non-Obesity Related Effects in Animal Models (e.g., epilepsy, substance use, mood disorders)

Preclinical studies have suggested that lorcaserin may have therapeutic potential in a range of conditions beyond obesity, including epilepsy, substance use disorders, and mood disorders. researchgate.netnih.gov Future research will need to elucidate the precise molecular mechanisms driving these effects in animal models.

Epilepsy: The observation that mice lacking 5-HT2C receptors have a lower seizure threshold has spurred interest in 5-HT2C agonists as potential antiepileptic drugs. nih.govnih.gov Lorcaserin has demonstrated efficacy in reducing seizures in a zebrafish model of Dravet syndrome and has shown anticonvulsant effects in rodent models of genetic absence epilepsy and temporal lobe epilepsy. nih.govbiotech-spain.com However, it was found to be ineffective in preventing audiogenic seizures in a mouse model of Fragile X syndrome. nih.gov Further studies are needed to understand the specific neuronal circuits and downstream signaling pathways involved in lorcaserin's anticonvulsant properties in different seizure types.

Substance Use Disorders: Mounting evidence from preclinical studies suggests that lorcaserin could be effective in reducing the abuse-related effects of various drugs, including cocaine, methamphetamine, nicotine (B1678760), alcohol, and opioids. nih.gov The proposed mechanism involves the modulation of dopamine (B1211576) neurotransmission. nih.gov However, a clinical trial of lorcaserin for cocaine use disorder did not show a significant difference from placebo in achieving abstinence. nih.govpsychiatrictimes.com Future animal model research should focus on the complex interplay between the serotonin and dopamine systems and how lorcaserin influences drug-seeking behavior, craving, and relapse. The use of more sophisticated behavioral paradigms, such as drug-choice procedures, may help to better predict clinical efficacy. nih.gov

Mood Disorders: There is some evidence to suggest that 5-HT2C receptor agonists may possess antidepressant properties. nih.govresearchgate.net In animal models, these agonists have shown effects indicative of antidepressant activity, such as reducing anhedonia in stressed animals and increasing reinforcements in operant schedule tasks. nih.govresearchgate.net The molecular mechanisms underlying these potential mood-stabilizing effects are not well understood and warrant further investigation in animal models of depression and anxiety.

Advanced Neuroimaging Studies in Preclinical Models to Map Lorcaserin's Central Effects

Advanced neuroimaging techniques offer a powerful, non-invasive means to map the central effects of lorcaserin in preclinical models. worldbrainmapping.orgnih.govnih.gov While functional magnetic resonance imaging (fMRI) has been used in humans to study lorcaserin's effects on brain activation in response to food cues, the application of advanced neuroimaging in animal models can provide a more detailed understanding of its neural mechanisms.

Techniques such as high-resolution fMRI, positron emission tomography (PET), and diffusion tensor imaging (DTI) can be employed in rodent and non-human primate models. worldbrainmapping.orgnih.gov These methods can help to:

Identify the specific brain regions and neural circuits modulated by lorcaserin.

Investigate changes in brain connectivity and network dynamics following lorcaserin administration.

Explore the neurochemical effects of lorcaserin by using specific radiotracers for PET imaging. worldbrainmapping.org

Assess the structural integrity of white matter tracts using DTI. worldbrainmapping.org

Such studies would be invaluable in bridging the gap between preclinical findings and clinical observations, providing a deeper understanding of how lorcaserin exerts its effects on appetite, mood, and addictive behaviors.

Development of Advanced Animal Models to Mimic Complex Human Conditions and Evaluate Lorcaserin's Potential

To better evaluate the therapeutic potential of lorcaserin for complex human conditions, the development and utilization of more sophisticated animal models are crucial. mdpi.comfrontiersin.orgmdpi.com While traditional models of obesity and epilepsy have provided valuable insights, they may not fully recapitulate the multifaceted nature of these and other disorders in humans.

Future research should focus on creating and validating animal models that exhibit greater construct and face validity. For instance, in the context of substance use disorders, models that incorporate factors such as social stress, impulsivity, and co-morbid psychiatric conditions would be more representative of the human condition. nih.gov Similarly, for epilepsy, models that reflect the genetic and molecular diversity of different epilepsy syndromes are needed. mdpi.commdpi.com The use of zebrafish models with specific genetic mutations, as has been done for Dravet syndrome, is a promising approach. biotech-spain.com

By employing these advanced animal models, researchers can gain a more nuanced understanding of lorcaserin's efficacy and limitations in specific patient populations, ultimately facilitating a more personalized medicine approach.

Structural Biology of 5-HT2C Receptor-Lorcaserin Interactions

A significant advancement in understanding the action of lorcaserin is the determination of the cryo-electron microscopy (cryo-EM) structure of the 5-HT2C receptor in complex with lorcaserin. rcsb.org This breakthrough provides an unprecedented atomic-level view of how lorcaserin binds to its target receptor.

This structural information is invaluable for:

Rational Drug Design: The detailed binding pose of lorcaserin can guide the design of new 5-HT2C receptor ligands with improved affinity, selectivity, and pharmacokinetic properties. nih.gov

Understanding Receptor Activation: Analysis of the lorcaserin-bound structure can reveal the conformational changes in the receptor that lead to its activation and downstream signaling.

Explaining Selectivity: Comparing the lorcaserin-bound structure with structures of the 5-HT2A and 5-HT2B receptors can help to elucidate the molecular basis of lorcaserin's selectivity for the 5-HT2C subtype. nih.gov

Future research in this area will likely involve further structural studies of the 5-HT2C receptor bound to other agonists and antagonists, as well as computational modeling and simulation to explore the dynamics of receptor-ligand interactions.

Exploration of Combination Therapies with Lorcaserin in Preclinical Settings (e.g., drug-drug interaction mechanisms beyond CYP inhibition)

Exploring the use of lorcaserin in combination with other therapeutic agents is a promising avenue for future research. Combining drugs with complementary mechanisms of action could lead to enhanced efficacy and potentially allow for the use of lower doses of each drug, thereby reducing the risk of side effects.

Preclinical studies should investigate the synergistic or additive effects of lorcaserin when co-administered with drugs targeting other pathways involved in obesity, substance use disorders, or epilepsy. For example, the combination of lorcaserin with a 5-HT6 receptor antagonist has been shown to promote satiety in a microstructural analysis of feeding behavior. nih.gov

Furthermore, a thorough investigation of potential drug-drug interactions is essential. While lorcaserin is known to be metabolized by multiple cytochrome P450 (CYP) enzymes, future studies should also explore non-CYP mediated interaction mechanisms to ensure the safety of combination therapies. nih.govnih.gov

In-depth Studies on Metabolite Pharmacodynamics in Animal Models

The major circulating metabolite of lorcaserin is lorcaserin sulfamate (B1201201), and the major metabolite found in urine is N-carbamoyl glucuronide lorcaserin. nih.gov Current knowledge suggests that these major metabolites are pharmacologically inactive. However, comprehensive in-depth studies on their pharmacodynamics in animal models are warranted to definitively confirm this.

Q & A

Q. How should researchers mitigate batch-to-batch variability in Lorcaserin-L-tartrate’s pharmacokinetic profiles during formulation development?

- Methodological Answer: Standardize crystallization conditions (supersaturation, cooling rates) using process analytical technology (PAT). Characterize polymorphs via powder XRD and DSC. Implement in vitro dissolution testing with biorelevant media (e.g., FaSSGF/FeSSIF) to correlate with in vivo absorption. Use ANOVA to quantify variability sources (e.g., excipient lot, compression force) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.